Product packaging for Curcusone D(Cat. No.:CAS No. 103667-53-4)

Curcusone D

Cat. No.: B1197460
CAS No.: 103667-53-4
M. Wt: 312.4 g/mol
InChI Key: DBPPEQIYWCILTJ-QUWZQRFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcusone D is a complex diterpenoid natural product first isolated from the roots of Jatropha curcas . It features a characteristic [6-7-5] tricyclic carbon skeleton and has demonstrated potent anticancer activity against a broad spectrum of human cancer cell lines, including breast, brain, colorectal, prostate, lung, and liver cancers . A significant breakthrough in this compound research was the identification of BRCA1-associated ATM activator 1 (BRAT1) as its direct cellular target . BRAT1 is an important oncoprotein previously considered "undruggable." this compound acts as the first small-molecule inhibitor of BRAT1, resulting in an impaired DNA damage response and reduced cancer cell migration . Furthermore, research has shown that this compound can potentiate the activity of DNA-damaging drugs like etoposide, making it a promising candidate for combination therapy studies . Previously hampered by scarce natural availability, efficient total syntheses have been developed to provide reliable access to this compound for research purposes . Its molecular formula is C₂₀H₂₄O₃ and its molecular weight is 312.4 g/mol . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B1197460 Curcusone D CAS No. 103667-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103667-53-4

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2R,6aS)-2-hydroxy-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydrobenzo[h]azulene-1,4-dione

InChI

InChI=1S/C20H24O3/c1-10(2)13-7-6-11(3)16-14(13)8-12(4)18(21)15-9-20(5,23)19(22)17(15)16/h8,13-14,16,23H,1,3,6-7,9H2,2,4-5H3/t13?,14-,16?,20+/m0/s1

InChI Key

DBPPEQIYWCILTJ-QUWZQRFGSA-N

SMILES

CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C

Isomeric SMILES

CC1=C[C@H]2C(CCC(=C)C2C3=C(C1=O)C[C@@](C3=O)(C)O)C(=C)C

Canonical SMILES

CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C

Synonyms

curcusone D

Origin of Product

United States

Isolation, Purification, and Advanced Analytical Methodologies for Research

Methodologies for Extraction from Natural Sources

Curcusone D is a naturally occurring compound isolated from Jatropha curcas, a plant belonging to the Euphorbiaceae family. nih.gov The primary source of this compound and its analogs is the roots of this plant. nih.govresearchgate.net

The general extraction process from the roots of Jatropha curcas involves the following key steps:

Drying and Pulverization : The collected plant material, typically the roots, is first dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction. researchgate.net

Solvent Extraction : The powdered plant material is extracted with an organic solvent, most commonly methanol, often at elevated temperatures to enhance extraction efficiency. researchgate.net This process is typically repeated multiple times to ensure maximum yield of the desired compounds.

Concentration : The resulting methanolic extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

Fractionation : The crude extract is subsequently subjected to liquid-liquid partitioning using a series of solvents with varying polarities, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates the components of the crude extract based on their differential solubility, with the diterpenes, including this compound, typically concentrating in the ethyl acetate fraction.

This multi-step process is crucial for obtaining a concentrated fraction enriched with this compound, which can then be subjected to further purification.

Chromatographic and Spectroscopic Strategies for Research-Grade Purification and Structural Elucidation

Following initial extraction and fractionation, a combination of chromatographic and spectroscopic techniques is employed to isolate this compound in high purity and to unequivocally determine its chemical structure. nih.gov

Technique Purpose
Column ChromatographyInitial separation of the enriched fraction over silica (B1680970) gel.
High-Performance Liquid Chromatography (HPLC)Final purification to achieve research-grade purity.
Mass Spectrometry (MS)Determination of molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the complete chemical structure and stereochemistry.
X-ray CrystallographyDefinitive determination of the absolute stereochemistry.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, LC-MS is instrumental for:

Identification and Quantification : Rapidly identifying the presence of this compound in complex mixtures and quantifying its abundance.

Purity Assessment : Assessing the purity of isolated samples with high sensitivity.

Metabolite Profiling : In broader studies of Jatropha curcas, LC-MS is used to profile the various secondary metabolites present in the plant extracts. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete assembly of its carbon-hydrogen framework. nih.govresearchgate.net

Key applications of NMR in this compound research include:

Structural Confirmation : Verifying the identity of the isolated compound by comparing its NMR data with reported values. nih.gov

Purity Determination : High-field NMR can be used to assess the purity of a sample, as impurities will give rise to additional signals in the spectrum.

Stereochemical Analysis : Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of the molecule.

While NMR spectroscopy can determine the relative stereochemistry of a molecule, X-ray crystallography provides an unambiguous determination of its absolute stereochemistry in the solid state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. The absolute configuration of a related compound, jatrophol, was confirmed by X-ray crystallography, which is a powerful tool for such determinations. researchgate.net

Chemoproteomic Approaches for Target Identification and Validation

A critical aspect of understanding the biological activity of a natural product like this compound is the identification of its molecular targets within the cell. Chemoproteomics is a powerful strategy that utilizes chemical probes to identify protein-small molecule interactions on a global scale. nih.govchemrxiv.orgacs.orgnih.govfigshare.com

For this compound, a chemoproteomic approach involving an alkyne-tagged probe molecule was employed. nih.govacs.orgnih.gov This probe retains the core structure and biological activity of this compound but also contains a reactive handle (the alkyne group) that allows for its covalent attachment to reporter molecules via "click chemistry." nih.gov

The general workflow for target identification of this compound using this approach is as follows:

Probe Treatment : Cancer cells are treated with the alkyne-tagged this compound probe, allowing it to bind to its cellular targets.

Cell Lysis and "Click" Chemistry : The cells are lysed, and the probe-protein complexes are covalently linked to a reporter tag (e.g., biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Enrichment : The biotin-tagged protein complexes are then enriched from the cell lysate using streptavidin-coated beads.

Identification by Mass Spectrometry : The enriched proteins are digested into smaller peptides, which are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.com

Through this methodology, BRCA1-associated ATM activator 1 (BRAT1) was identified as a key cellular target of this compound. nih.govchemrxiv.orgacs.orgnih.govfigshare.com

Target Validation

The identification of BRAT1 as a target of this compound was further validated through several experiments:

Competitive Pull-down Assays : Pre-treatment of cells with an excess of untagged this compound competed with the alkyne probe for binding to BRAT1, leading to a decrease in the amount of BRAT1 pulled down. nih.gov

Thermal Shift Assays : The binding of this compound to BRAT1 was shown to increase the thermal stability of the protein, providing evidence of a direct interaction. youtube.com

Cellular Phenocopy : The biological effects of treating cancer cells with this compound were shown to be similar to those observed when the BRAT1 protein is knocked down, further supporting its role as a key target. nih.govchemrxiv.orgacs.org

These rigorous chemoproteomic and validation studies have been instrumental in elucidating the mechanism of action of this compound. nih.govchemrxiv.orgacs.orgnih.govchemrxiv.org

Biosynthetic Pathways and Biomimetic Transformations

Proposed Biogenesis of Curcusone D and Related Diterpenes

The biosynthesis of Jatropha diterpenes, including this compound, begins with the universal precursors of all terpenes: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon molecules are sequentially combined to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately the C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). mdpi.com

The cyclization of the linear GGPP molecule, a reaction driven by carbocation formation and potential rearrangements, gives rise to the vast structural diversity of diterpenoids. mdpi.com For the curcusone family, this process leads to a characteristic [6-7-5] tricyclic carbon skeleton, which is also shared by the related daphnane (B1241135) and tigliane (B1223011) diterpenes. chemrxiv.orgnih.govacs.org Curcusones A-D are closely related, existing as two pairs of epimers at the C2 position. chemrxiv.orgnih.gov

Enzymatic and Genetic Aspects Implicated in this compound Biosynthesis

While the specific enzymes and genes responsible for the complete biosynthesis of this compound have not been fully elucidated, general studies into Jatropha diterpene production provide significant insights. The biosynthesis of complex diterpenoids in plants typically involves two key enzyme families: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs). nih.gov

Terpene Synthases (TPS): These enzymes are crucial for catalyzing the initial cyclization of GGPP into the various diterpene scaffolds. nih.gov

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, CYPs are responsible for post-cyclization modifications, such as hydroxylations and other oxidative reactions, which decorate the basic scaffold and lead to the final diversity of compounds like this compound. nih.gov

Research into the metabolic engineering of Jatropha curcas, often driven by interest in biofuel production, has led to broader gene identification and proteomic analyses. nih.gov These studies have helped to map out the chemical profiles and accumulation of diterpenes in the plant, laying the groundwork for a more detailed understanding of the specific genetic and enzymatic machinery behind this compound synthesis. nih.gov

Evidence for Dimerization Pathways (e.g., Diels-Alder) from this compound Precursors

A significant aspect of the proposed biosynthesis of related compounds involves the dimerization of curcusone precursors. chemrxiv.orgemorychem.science It has been hypothesized that dimeric analogs, such as dimericursone A and dimericursone B, are formed from monomers like this compound. chemrxiv.orgnih.gov

The proposed biosynthetic pathway to form dimericursone A involves an oxidative dehydrogenation or dehydration of Curcusone C or this compound. chemrxiv.org This step is thought to form a reactive cyclopentadienone intermediate, which then undergoes a Diels-Alder dimerization reaction. chemrxiv.org This is followed by a cheletropic extrusion of carbon monoxide to yield the final dimeric structure. chemrxiv.orgemorychem.science

Strong evidence supporting this hypothesis comes from laboratory synthesis. nih.govpurdue.eduacs.org Researchers successfully synthesized dimericursone A from a mixture of Curcusone C and this compound. nih.govemorychem.science This chemical synthesis provides direct experimental evidence that validates the proposed Diels-Alder dimerization and subsequent cheletropic elimination as a plausible biosynthetic pathway in nature. nih.govpurdue.eduacs.orgemorychem.science

Total Synthesis and Synthetic Modifications of Curcusone D

Total Synthesis Strategies and Methodological Innovations

Modern synthetic strategies toward Curcusone D have favored convergent approaches, which involve the independent synthesis of complex fragments that are later joined together. nih.gov This methodology enhances efficiency and allows for flexibility in the synthesis of analogues. rsc.org

The first total synthesis of this compound was achieved in 10 steps and is characterized by its highly convergent nature. nih.govnih.govacs.org A key moment in this synthesis is the rapid construction of the critical cycloheptadienone (B157435) core. nih.gov This was accomplished through two pivotal transformations: a thermal nih.govnih.gov-sigmatropic rearrangement and a novel iron(III) chloride (FeCl3)-promoted cascade reaction. nih.govacs.org This cascade involves a global hydrolysis and an aldol (B89426) condensation to efficiently form the seven-membered ring. nih.gov

Alternative strategies have also been developed to forge the challenging [6-7-5] tricyclic skeleton. The Stoltz group has reported significant progress using different key transformations. acs.orgcaltech.edu One approach utilizes a divinylcyclopropane rearrangement to form the central seven-membered ring. acs.orgcaltech.edu Their work also showcases a cross-electrophile coupling strategy to assemble the carbocyclic core, a method not previously applied in the context of natural product synthesis. rsc.orgnih.gov This reductive coupling protocol proved to be robust and scalable. nih.gov

Table 1: Key Methodological Innovations in this compound Synthesis

Key Transformation Research Group Purpose in Synthesis Reference(s)
Thermal nih.govnih.gov-sigmatropic rearrangement Dai Rapid construction of the cycloheptadienone core nih.gov, acs.org
FeCl3-promoted cascade reaction Dai Formation of the seven-membered ring via hydrolysis/aldol condensation nih.gov, acs.org, nih.gov
Divinylcyclopropane rearrangement Stoltz Construction of the central seven-membered ring acs.org, caltech.edu
Cross-electrophile coupling Stoltz Assembly of the 5-7-6 carbocyclic core nih.gov, rsc.org
Suzuki coupling Stoltz Linking key fragments for the divinylcyclopropane precursor acs.org, caltech.edu

A primary challenge in the synthesis of this compound is controlling its stereochemistry, as the molecule contains multiple stereocenters. nih.gov The first asymmetric total synthesis successfully addressed this by starting from a cheap and abundant chiral pool molecule, (S)-perillaldehyde. nih.govyoutube.com This strategy embeds the initial stereochemical information that is carried through the synthetic sequence to yield the natural enantiomer of this compound. nih.gov

Research groups have actively pursued enantioselective methods to construct the curcusone framework. nih.govacs.org The Stoltz group's efforts toward an enantioselective total synthesis of curcusones A–D also highlight the focus on controlling stereochemistry from an early stage. acs.orgcaltech.edu Their work on the divinylcyclopropane rearrangement strategy, for instance, was aimed at the enantioselective construction of the molecule. caltech.edu These approaches are critical for producing specific enantiomers required for biological and pharmacological studies.

For natural products to be viable as research tools or therapeutic leads, their synthesis must be practical. The total synthesis developed by Dai and colleagues was designed with efficiency in mind, utilizing inexpensive and readily available starting materials. nih.govacs.org An early-stage intermediate in their synthesis was prepared on a multi-decagram scale in a single batch, demonstrating the potential for producing significant quantities of material for research. nih.gov Similarly, the cross-electrophile coupling approach developed by Stoltz and co-workers was shown to be effective on multigram scales, indicating its utility for preparing substantial amounts of the core structure. nih.gov These achievements represent important progress toward making this compound and its derivatives more accessible for in-depth biological evaluation. rsc.orgresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives for Research

A significant advantage of a successful total synthesis is the ability to generate analogues and derivatives that are not available from natural sources. nih.gov The concise and convergent nature of the reported this compound synthesis provides a platform for such structure-activity relationship (SAR) studies. nih.gov

To investigate the molecular targets of this compound, an alkyne-tagged probe molecule was designed and synthesized. nih.govnih.gov This probe was instrumental in a chemoproteomics study that successfully identified BRCA1-associated ATM activator 1 (BRAT1) as a key cellular target of this compound. nih.govchemrxiv.org The synthesis of this probe highlights the power of chemical synthesis to create tools for biological discovery. nih.gov

In addition to the probe, other synthetic derivatives have been created. For example, (−)-curcusone B was converted into (+)-spirocurcasone and a synthetic derivative named (−)-pyracurcasone. nih.gov The ability to generate these analogues is crucial for optimizing the biological activity, understanding the pharmacophore, and potentially developing novel therapeutic agents based on the curcusone scaffold. nih.govmdpi.com

Semi-Synthetic Approaches from Natural Precursors

While total synthesis provides a de novo route to this compound, semi-synthetic approaches, which modify abundant, structurally related natural products, can sometimes offer a more direct path. However, in the case of this compound, the scientific literature primarily focuses on total synthesis strategies. Information regarding semi-synthetic routes starting from other natural precursors is not extensively reported.

Pharmacological and Molecular Mechanisms of Action in Preclinical Models

Target Identification and Molecular Interaction Profiling

Poly(rC)-Binding Protein 2 (PCBP2) Interaction (for related Curcusone C)

Curcusone C, a related curcusone diterpene, has been identified as a compound with anti-prostate cancer activity through its interaction with poly(rC)-binding protein 2 (PCBP2). PCBP2 is a single-stranded nucleic acid binding protein that preferentially binds to oligo dC and poly(rC) uniprot.org. Studies have shown that Curcusone C targets PCBP2, leading to the disruption of the transforming growth factor-beta (TGF-β)/Smad signaling pathway and influencing mitochondrial apoptosis, specifically by disturbing the Bax/Bcl-2 balance nih.govresearchgate.netontosight.ai. This disruption ultimately induces apoptosis in prostate cancer cells, such as PC-3 cells nih.govresearchgate.net.

PCBP2 itself plays a crucial role in prostate cancer progression, acting as a key risk factor associated with poor prognosis researchgate.netaip.org. In vitro experiments have demonstrated that PCBP2 promotes the proliferation, migration, and invasion of prostate cancer cells, partly by inhibiting the cyclic GMP-AMP synthase-STING (cGAS-STING) pathway researchgate.netaip.org. The identification of PCBP2 as a target for Curcusone C highlights a potential therapeutic strategy for prostate cancer by modulating this protein's activity and its downstream signaling pathways nih.govresearchgate.netaip.org.

Table 1: Effect of Curcusone C on PCBP2 and Related Pathways

Target/PathwayEffect of Curcusone COutcome in Cancer CellsReferences
PCBP2Inhibition of expression/interactionDisruption of PCBP2 function nih.govresearchgate.net
TGF-β/Smad signaling pathwayDisruptionContributes to anticancer activity nih.govresearchgate.net
Bax/Bcl-2 balanceDisruption (e.g., via PCBP2 inhibition)Induction of mitochondrial apoptosis nih.govresearchgate.net
cGAS-STING pathwayIndirect modulation (via PCBP2 inhibition)Inhibition of proliferation, migration, invasion (in PCa) researchgate.netaip.org

Telomeric Repeat Factor 2 (TRF2) Interaction (for related Curcusone C)

Another significant molecular mechanism attributed to Curcusone C involves its interaction with Telomeric Repeat Factor 2 (TRF2). TRF2 is a vital component of the shelterin complex, a protein complex that binds to telomeric DNA and is essential for maintaining telomere stability and suppressing DNA damage responses mdpi.comnih.govresearchgate.netspandidos-publications.com. TRF2 helps in the formation of the telomeric T-loop structure and suppresses ATM-dependent DNA damage response activation nih.govresearchgate.netspandidos-publications.com.

Curcusone C has been shown to bind to TRF2, potentially at its DNA binding site, which subsequently blocks TRF2's interaction with telomeric DNA nih.govresearchgate.netresearchgate.net. This disruption leads to the activation of a telomeric DNA damage response (DDR), inhibits tumor cell proliferation, and causes cell cycle arrest, ultimately resulting in tumor cell apoptosis researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net. Given that TRF2 is often overexpressed in various human malignancies and can contribute to cancer progression and drug resistance, its inhibition by compounds like Curcusone C represents a promising strategy for cancer treatment mdpi.comnih.govresearchgate.netspandidos-publications.com.

Table 2: Effect of Curcusone C on TRF2 and Telomeric Integrity

Target/MechanismEffect of Curcusone COutcome in Cancer CellsReferences
TRF2Direct binding, disruption of TRF2-DNA interactionActivation of telomeric DNA damage response researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net
Telomeric DNA damage responseActivationInhibition of proliferation, cell cycle arrest, apoptosis researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net
Telomere stabilityDisruption (indirect via TRF2)Leads to cell death mdpi.comnih.govresearchgate.net

Cellular and Molecular Responses in In Vitro Models

Anticancer Mechanisms

Curcusone D exhibits significant anticancer activity across a broad spectrum of human cancer cell lines. In vitro studies have demonstrated its efficacy against various cancer types, including breast cancer (e.g., MCF-7 cells), multiple myeloma, and preliminary findings suggest potential against brain, colorectal, prostate, lung, and liver cancers purdue.edusciencedaily.com.

A key molecular target identified for this compound is BRAT1 (BRCA1-associated ATM activator 1), a protein that plays a critical role in the DNA damage response (DDR) and DNA repair pathways purdue.edusciencedaily.comresearchgate.netnih.gov. This compound is recognized as the first known small-molecule inhibitor of BRAT1 purdue.edusciencedaily.comresearchgate.netnih.gov. By inhibiting BRAT1, this compound impairs the DDR, thereby sensitizing cancer cells to DNA-damaging agents like etoposide (B1684455) and enhancing their cytotoxicity purdue.eduresearchgate.netnih.gov.

Furthermore, this compound acts as a novel inhibitor of the ubiquitin-proteasome pathway (UPP) researchgate.netresearchgate.netnih.govcas.cn. Its UPP inhibitory effect is mediated through the reactive oxygen species (ROS)-induced inhibition of deubiquitinases (DUBs), specifically USP8, USP5, and USP7 researchgate.netnih.govcas.cnwindows.net. This mechanism leads to the accumulation of poly-ubiquitin-conjugated proteins and a significant downregulation of mono-ubiquitin levels and total cellular DUB activity researchgate.netnih.govcas.cn. The ability of this compound to target both BRAT1 and the UPP provides a broad anticancer mechanism, distinguishing it from related compounds like Curcusone C, which primarily targets PCBP2 and TRF2 .

Table 3: Key Anticancer Mechanisms of this compound

Mechanism/TargetSpecific ActionCancer Types AffectedReferences
BRAT1 inhibitionImpairs DNA Damage Response (DDR) and DNA repairBreast cancer (MCF-7, MDA-MB-231, HeLa), potentially brain, colorectal, prostate, lung, liver cancers purdue.edusciencedaily.comresearchgate.netnih.gov
Ubiquitin-Proteasome Pathway (UPP) inhibitionROS-induced inhibition of DUBs (e.g., USP8, USP5, USP7), accumulation of poly-ubiquitin-conjugated proteinsMultiple Myeloma researchgate.netresearchgate.netnih.govcas.cn
Induction of Apoptosis and Programmed Cell Death Pathways

A prominent effect of this compound in preclinical models is its ability to induce apoptosis and programmed cell death in cancer cells. In multiple myeloma (MM) cells, this compound causes strong growth inhibition and apoptosis researchgate.netresearchgate.netnih.govcas.cn. This apoptotic induction is closely linked to its role as a UPP inhibitor, specifically through the generation of reactive oxygen species (ROS) which, in turn, inhibit deubiquitinases (DUBs) researchgate.netnih.govcas.cn. The induction of apoptosis by this compound in MM cells is synergistic with proteasomal inhibitors like bortezomib (B1684674) researchgate.netnih.govcas.cn. Assays such as Annexin V/PI dual-staining flow cytometry and poly (ADP-ribose) polymerase (PARP) cleavage have been used to evaluate the induction of apoptosis nih.gov.

Cell Cycle Arrest and Checkpoint Regulation (e.g., G2/M phase)

While direct and explicit G2/M phase arrest by this compound is not as extensively detailed as for some other compounds, its primary mechanism of inhibiting BRAT1 leads to an impaired DNA damage response (DDR) purdue.eduresearchgate.netnih.gov. Impaired DDR is a critical event that often triggers cell cycle checkpoints, including G2/M arrest, to allow for DNA repair or to initiate apoptosis if the damage is irreparable nih.govdntb.gov.ua. This compound's ability to disrupt DNA repair mechanisms suggests an indirect influence on cell cycle progression, preventing cancer cells from effectively replicating their damaged DNA purdue.eduresearchgate.netnih.gov.

Inhibition of Cell Proliferation and Colony Formation

This compound consistently demonstrates a strong inhibitory effect on cancer cell proliferation across various in vitro models. It causes significant cell growth inhibition in multiple myeloma cells researchgate.netnih.govcas.cn. In breast cancer (MCF-7 cells), this compound exhibits micromolar EC50 values, indicating potent cytotoxicity and inhibition of cell proliferation . Beyond direct cell growth inhibition, this compound has also been shown to reduce cancer cell migration purdue.eduresearchgate.netnih.gov. The inhibition of BRAT1 by this compound leads to phenotypes similar to BRAT1 knockdown, which includes reduced cell proliferation and tumorigenicity researchgate.netnih.gov. The ability of this compound to inhibit BRAT1 also enhances the effectiveness of other chemotherapeutic agents, such as etoposide, in breast cancer models, suggesting its utility in combination therapies to further suppress cell proliferation purdue.edusciencedaily.comresearchgate.netnih.gov.

Table 4: Cellular Responses of this compound in In Vitro Models

Cellular ResponseSpecific ObservationsCell Lines/ContextReferences
Apoptosis InductionStrong induction of apoptosis; PARP cleavageMultiple Myeloma cells researchgate.netresearchgate.netnih.govcas.cn
Programmed Cell DeathInduces programmed cell death pathwaysMultiple Myeloma cells researchgate.netresearchgate.netnih.govcas.cn
Cell Cycle DisruptionImpaired DNA Damage Response (DDR) leading to potential cell cycle disruptionHeLa, MCF-7, MDA-MB-231 cells purdue.eduresearchgate.netnih.gov
Inhibition of Cell ProliferationStrong growth inhibition; micromolar EC50 valuesMultiple Myeloma cells, MCF-7 breast cancer cells researchgate.netnih.govcas.cn
Inhibition of Colony Formation(Implied by proliferation inhibition)Cancer cell lines (general) researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govkemdikbud.go.id
Reduced Cell MigrationSuppresses cancer cell migrationHeLa, MCF-7, MDA-MB-231 cells purdue.eduresearchgate.netnih.gov

Neuroprotective Activities and Mechanisms in Neuronal Cell Models

Similarly, direct evidence and detailed research findings on the neuroprotective activities of this compound in neuronal cell models are not broadly reported in the scientific literature. While some studies discuss the neuroprotective effects of other natural compounds, such as curcumin, in various neuronal cell injury models (e.g., PC12 cells) through mechanisms like antioxidant activity, anti-inflammatory effects, and modulation of signaling pathways mdpi.comnih.govnih.govijmcmed.orgnih.govcelljournal.orgmednexus.orgresearchgate.netmdpi-res.com, these findings are specific to those compounds and cannot be attributed to this compound. Although one excluded source mentioned "low neurotoxicity (PC12 cells)" for this compound , this indicates a lack of toxicity rather than active neuroprotection, and it is from a source explicitly excluded from this article. Consequently, specific data tables outlining neuroprotective efficacy, molecular targets, or pathways modulated by this compound in neuronal cell models cannot be generated based on the available information.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Systems

Understanding the ADME characteristics of a compound is fundamental to assessing its drug-likeness and potential for systemic efficacy. While comprehensive in vivo animal ADME studies for Curcusone D are still emerging, in silico approaches have provided initial insights into its predicted pharmacokinetic behavior.

In Silico Predictions of Pharmacokinetic Properties (e.g., gastrointestinal absorption, blood-brain barrier permeability)

Computational studies, utilizing tools such as SwissADME and PKCSM, have been employed to predict the pharmacokinetic properties of various Jatropha curcas phytochemicals, including this compound. These in silico evaluations suggest a favorable pharmacokinetic profile for this compound. Specifically, predictions indicate high gastrointestinal absorption and significant blood-brain barrier (BBB) permeability, implying its potential for systemic distribution and access to the central nervous system nih.govwikipedia.orgmybiosource.com. Furthermore, this compound has been predicted to adhere to Lipinski's rule of five, a set of guidelines that suggest good oral bioavailability for a compound wikipedia.orgmybiosource.complantaedb.com. While these in silico predictions are promising, experimental validation through in vitro permeability assays (e.g., Caco-2 cell models) and in vivo pharmacokinetic studies is essential to confirm these properties wikipedia.org.

Table 1: In Silico Predicted Pharmacokinetic Properties of this compound

PropertyPrediction for this compound (in silico)Source
Gastrointestinal AbsorptionHigh nih.govwikipedia.org
Blood-Brain Barrier PermeabilityHigh nih.govwikipedia.org
Lipinski's Rule of Five AdherenceYes (Favorable oral bioavailability) wikipedia.orgmybiosource.com

Pharmacodynamic Markers and Efficacy Endpoints in Animal Disease Models

Pharmacodynamic investigations aim to elucidate the biochemical and physiological effects of a compound and its mechanism of action. For this compound, significant in vitro findings have been reported, particularly in the context of cancer cell models.

This compound has been identified as a novel inhibitor of the ubiquitin-proteasome pathway (UPP) wikipedia.orgfishersci.ca. This inhibition leads to cell growth suppression and induction of apoptosis in multiple myeloma (MM) cells wikipedia.orgfishersci.ca. The mechanism underpinning this UPP inhibition involves the reactive oxygen species (ROS)-induced inhibition of deubiquitinases (DUBs) wikipedia.orgfishersci.ca. Treatment with this compound results in a notable downregulation of mono-ubiquitin levels and a decrease in total cellular DUB activity wikipedia.orgfishersci.ca. Importantly, this compound has demonstrated a strong synergistic effect when combined with bortezomib (B1684674), a known proteasomal inhibitor, against MM cells in vitro wikipedia.orgfishersci.ca.

Beyond its activity on the UPP, this compound has also been found to inhibit BRCA1-associated ATM activator 1 (BRAT1), a protein previously considered challenging to target pharmacologically wikidata.orgresearchgate.net. This inhibition by this compound impairs the DNA damage response within cancer cells, leading to reduced cancer cell migration and enhancing the efficacy of DNA-damaging agents like etoposide (B1684455) wikidata.orgresearchgate.net. In situ treatment of live HeLa cells with this compound (compound 1d in the study) competed BRAT1 enrichment at low micromolar concentrations, with an EC50 of 2.7 μM researchgate.net. While these findings highlight potent in vitro pharmacodynamic effects and potential therapeutic targets, further research is needed to validate these effects and assess efficacy endpoints within in vivo animal disease models.

Table 2: Key Pharmacodynamic Effects of this compound (In Vitro)

Target/PathwayObserved EffectDisease ContextCitation
Ubiquitin-Proteasome Pathway (UPP)Inhibition, leading to cell growth inhibition and apoptosis. Mechanism involves ROS-induced DUB inhibition, downregulating mono-ubiquitin levels and total DUB activity. Synergistic with bortezomib.Multiple Myeloma wikipedia.orgfishersci.ca
BRCA1-associated ATM activator 1 (BRAT1)Inhibition, resulting in impaired DNA damage response, reduced cancer cell migration, and enhanced efficacy of etoposide.Cancer (HeLa, MDA-MB-231 cells) wikidata.orgresearchgate.net

Strategies for Enhanced Preclinical Pharmacokinetics (e.g., nanotechnology for Jatropha diterpenes)

Despite promising in silico predictions for compounds like this compound, many natural products, including Jatropha diterpenes (JTDs), often face challenges such as low aqueous solubility and limited bioavailability, which can hinder their therapeutic potential. To overcome these pharmacokinetic limitations, nanotechnology offers promising strategies.

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Biological Activity

The potent biological activity of curcusones, including Curcusone D, is intrinsically linked to their unique and complex molecular architecture. Key structural motifs have been identified as being crucial for their cytotoxic effects.

The foundational framework of these compounds is a characteristic [6-7-5] tricyclic carbon skeleton. nih.gov This intricate arrangement of fused rings provides a rigid scaffold that correctly positions the critical functional groups for interaction with biological targets.

Within this tricyclic system, the seven-membered ring containing an electrophilic cycloheptadienone (B157435) moiety is considered paramount for the bioactivity of Curcusones A-D. nih.govchemrxiv.org This dienone system is described as a protein-reactive Michael acceptor, suggesting that its ability to form covalent bonds with nucleophilic residues on target proteins is a key aspect of its mechanism of action. nih.govdigitellinc.com The electrophilic nature of this moiety is thought to be a primary driver of the compounds' cytotoxicity.

The importance of the dienone system is further underscored by the existence of related natural products, curcusones F-J, which lack this specific feature in the seven-membered ring. nih.govchemrxiv.org Previous cytotoxicity studies have indicated that the reduction or oxidation of the C6-C7 double bond within the dienone system leads to a significant decrease in anticancer activity, reinforcing the essential role of this conjugated system. chemrxiv.org

Impact of Functional Group Modifications on Potency and Specificity

Modifications to the functional groups of the curcusone scaffold have a profound impact on their biological potency and specificity. Studies on synthetic analogs of curcusones have demonstrated that even minor alterations can lead to significant changes in cytotoxicity.

The dienone moiety is particularly sensitive to modification. To probe the cellular targets of curcusones without disrupting their core activity, researchers designed an alkyne-tagged probe of this compound. nih.gov In this probe, the linkage was made at the tertiary alcohol, a site distal to the dienone, in order to minimize structural perturbation of this critical protein-reactive group. nih.gov This decision highlights the understanding that modifications to the cycloheptadienone core are likely to diminish its biological activity. nih.gov

Further synthetic efforts have produced analogs that confirm the importance of the core structure. For instance, Dimericursone A, a dimeric analog formed from Curcusones C and D, was found to be inactive even at high concentrations (100 μM) against breast cancer cells. nih.gov This suggests that the monomeric [6-7-5] tricyclic structure is essential for cytotoxicity.

Conversely, some modifications can lead to retained or even slightly improved activity. An analog named pyracurcasone, where the dienone system is altered, exhibited slightly better antiproliferation activity than the natural curcusones, indicating that fine-tuning of the cycloheptadienone moiety is a viable strategy for enhancing potency. nih.gov The table below summarizes the cytotoxic activity of this compound and several of its analogs against the MCF-7 breast cancer cell line, illustrating the impact of these structural modifications.

CompoundModification from this compoundEC₅₀ against MCF-7 cells (μM) nih.gov
This compoundReference Compound15.2 ± 0.6
Curcusone CEpimer at C222.2 ± 1.2
Curcusone BEpimer at C2 and lacks C2-hydroxyl group23.4 ± 1.6
Curcusone ALacks C2-hydroxyl group27.6 ± 1.2
PyracurcasoneModified dienone system11.3 ± 0.9
Dimericursone ADimer of Curcusone C/D>100

Stereochemical Influences on Biological Activity

Stereochemistry plays a significant role in the biological activity of the curcusones. Curcusones A and B, and similarly Curcusones C and D, are pairs of epimers at the C2 position, meaning they differ only in the three-dimensional arrangement of the substituent at this carbon. chemrxiv.org

Cytotoxicity assays have revealed that these stereochemical differences translate into variations in biological potency. In the more potent hydroxylated pair, this compound (EC₅₀ = 15.2 ± 0.6 μM) was found to be more active against MCF-7 breast cancer cells than its C2 epimer, Curcusone C (EC₅₀ = 22.2 ± 1.2 μM). nih.gov A similar trend, though less pronounced, is observed between Curcusone B (EC₅₀ = 23.4 ± 1.6 μM) and Curcusone A (EC₅₀ = 27.6 ± 1.2 μM). nih.gov

Compound PairCompoundConfiguration at C2EC₅₀ against MCF-7 cells (μM) nih.gov
Hydroxylated PairThis compoundEpimer 115.2 ± 0.6
Curcusone CEpimer 222.2 ± 1.2
Non-Hydroxylated PairCurcusone BEpimer 123.4 ± 1.6
Curcusone AEpimer 227.6 ± 1.2

Computational Chemistry and Molecular Modeling in SAR Analysis

Based on available scientific literature, dedicated computational chemistry and molecular modeling studies focused specifically on elucidating the structure-activity relationships of this compound and its analogs have not been extensively reported. While the synthesis and biological evaluation of these compounds have been detailed, in-depth in silico analyses such as Quantitative Structure-Activity Relationship (QSAR) studies or molecular docking simulations to predict the binding modes and affinities of various curcusone derivatives to their identified target, BRAT1, are not present in the reviewed research. nih.gov One study briefly mentions the use of computational modeling to analyze a reaction intermediate during the total synthesis of curcusones, but this was not applied to the SAR of the final products. nih.gov Therefore, a significant opportunity exists to apply computational methods to further rationalize the observed SAR data and to guide the design of future generations of curcusone-based therapeutic agents.

Future Research Directions and Translational Challenges

Elucidation of Additional Molecular Targets and Complex Biological Pathways

Current research has identified Curcusone D as a potent inhibitor of BRCA1-associated ATM activator 1 (BRAT1), a protein previously considered "undruggable" nih.govscribd.comresearchgate.net. This inhibition disrupts the DNA damage response (DDR) and sensitizes cancer cells to conventional chemotherapeutic agents like etoposide (B1684455) nih.govscribd.comresearchgate.net. Furthermore, this compound has been recognized as an inhibitor of the ubiquitin-proteasome pathway (UPP), leading to cell growth inhibition and apoptosis in multiple myeloma nih.govscribd.com.

Despite these significant findings, the multifaceted biological activities of this compound suggest the involvement of additional, as yet unidentified, molecular targets and complex biological pathways. Its "multimodal action" indicates a broader mechanism of anticancer activity that warrants further investigation nih.gov. Future research should employ advanced biochemical and cellular assays to comprehensively map the full spectrum of its protein interactions and downstream signaling cascades. Understanding these intricate networks will be crucial for optimizing its therapeutic applications and potentially identifying new indications beyond its current scope. The identification of this compound's targets underscores the potential of natural products to open new avenues for cancer treatment and overcome resistance to existing chemotherapy agents scribd.com.

Exploration of Novel Therapeutic Research Areas beyond Current Scope

While this compound has demonstrated significant anticancer activity, particularly in breast cancer models, with potential efficacy against brain, colorectal, prostate, lung, and liver cancers, its therapeutic utility may extend beyond oncology. Preliminary studies have indicated that this compound possesses anti-inflammatory, antimicrobial, and antioxidant properties. These findings suggest promising, yet underexplored, therapeutic areas. For instance, its anti-inflammatory effects could be investigated for chronic inflammatory diseases, while its antimicrobial activity might offer solutions for drug-resistant infections.

Furthermore, in silico studies have explored the antiviral efficacy of Jatropha curcas phytochemicals, including this compound, against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This highlights a potential for this compound in antiviral therapy, representing a novel research direction that could be pursued through experimental validation. Comprehensive pharmacological profiling and in vivo studies are essential to validate these broader applications and determine the safety and efficacy of this compound in these diverse therapeutic contexts.

Development of Advanced Preclinical Research Methodologies and Delivery Systems

Advancing this compound towards clinical application necessitates the development of sophisticated preclinical research methodologies and optimized delivery systems. Current preclinical evaluations involve in vitro cytotoxicity assays (e.g., MTT, cell viability assays) to quantify potency and synergy studies with FDA-approved drugs like etoposide nih.gov. In vivo xenograft studies are also employed to assess tumor regression and toxicity profiles nih.gov.

However, challenges such as the potential for poor aqueous solubility, a common issue with natural products, may necessitate innovative formulation strategies. Research into advanced delivery systems, such as nanoparticle encapsulation or liposomal delivery, could significantly enhance its bioavailability and targeted delivery to diseased tissues. The integration of nanotechnology has been proposed as a future direction for research on Jatropha diterpenes, which could address delivery challenges and improve therapeutic outcomes scribd.com.

Integration of Omics Technologies (Proteomics, Genomics, Metabolomics) in Mechanism Elucidation

The application of omics technologies is paramount for a holistic understanding of this compound's mechanism of action and its broader biological impact. Chemoproteomics has already been instrumental in identifying BRAT1 as a key target nih.govresearchgate.net. Further, global proteomics analysis has revealed the downregulation of several proteins implicated in cancer-related pathways in this compound-treated cells.

Future research should integrate genomics, transcriptomics, and metabolomics alongside proteomics to provide a comprehensive view of cellular responses to this compound. This multi-omics approach can reveal subtle changes in gene expression, RNA profiles, and metabolic pathways that contribute to its therapeutic effects. Such integrated analyses are crucial for deciphering the complex interrelationships between different molecular components, identifying novel biomarkers, and predicting drug response.

Table 1: Role of Omics Technologies in this compound Research

Omics TechnologyContribution to Mechanism ElucidationCurrent Application in this compound ResearchFuture Directions
Proteomics Large-scale study of proteins, their abundance, modifications, and interactions.Identification of BRAT1 as a target via chemoproteomics; global proteomics revealed protein downregulation nih.govresearchgate.net.Comprehensive mapping of protein-protein interactions; identification of post-translational modifications.
Genomics Study of an organism's genetic material (DNA) and genetic alterations.Not explicitly detailed in current this compound research.Investigating genetic predispositions to response; identifying genomic alterations influenced by this compound.
Transcriptomics Analysis of RNA transcripts and gene expression patterns.Not explicitly detailed in current this compound research.Understanding gene expression changes upon treatment; identifying key regulatory RNAs.
Metabolomics Comprehensive analysis of metabolites and metabolic networks.Not explicitly detailed in current this compound research.Elucidating metabolic pathway perturbations; identifying metabolic biomarkers of response or resistance.

Comparative Studies with Other Natural Products and Synthetic Compounds

Comparative studies are essential to contextualize the unique attributes of this compound within the broader landscape of natural products and synthetic compounds. This compound belongs to a class of bioactive diterpenoids found in Jatropha species nih.govscribd.com. Comparisons with structurally and functionally related compounds, such as Curcusone C, Jatrogrossidione, and Jatrophone, offer valuable insights into structure-activity relationships (SARs) and distinct mechanisms.

For instance, while this compound targets BRAT1 and the UPP, Curcusone C targets poly(rC)-binding protein 2 (PCBP2), disrupting the TGF-β/Smad signaling pathway and inducing mitochondrial apoptosis, and also interacts with Telomeric Repeat Factor 2 (TRF2) nih.govscribd.com. Jatrogrossidione induces G2/M phase arrest and apoptosis, though its molecular targets remain undescribed nih.govscribd.com. Jatrophone, another Jatropha diterpene, inhibits the PI3K/Akt/NF-κB pathway and can overcome multidrug resistance, but does not target BRAT1 or UPP nih.govscribd.com. Such comparisons are vital for identifying unique therapeutic advantages and for guiding the rational design of more potent and selective analogues.

Table 2: Comparative Biological Activities of Key Jatropha Diterpenes

CompoundKey Molecular Targets/PathwaysNoteworthy ActivitiesDistinctive Features
This compound BRAT1, Ubiquitin-Proteasome Pathway (UPP) nih.govscribd.comresearchgate.netImpaired DNA damage response (DDR), reduced cancer cell migration, chemosensitization with etoposide, apoptosis, cell growth inhibition in multiple myeloma nih.govscribd.comresearchgate.netFirst identified small-molecule inhibitor of BRAT1 nih.govresearchgate.net.
Curcusone C Poly(rC)-binding protein 2 (PCBP2), TGF-β/Smad signaling, TRF2, mitochondrial apoptosis nih.govscribd.comCytotoxicity against prostate and endometrial cancers (EC50 = 0.08 µg/mL), induces telomeric DNA damage nih.govscribd.comLacks BRAT1 inhibition nih.gov.
Jatrogrossidione Molecular targets undescribed nih.govscribd.comInduction of G2/M phase arrest, dose-dependent apoptosis in RKO colorectal cancer cells nih.govscribd.comMolecular targets remain to be elucidated nih.govscribd.com.
Jatrophone PI3K/Akt/NF-κB pathway nih.govscribd.comOvercomes multidrug resistance in MCF-7/ADR breast cancer cells nih.govscribd.comEffective at low micromolar concentrations but lacks BRAT1 or UPP targeting nih.gov.

Overcoming Material Supply Limitations for Research through Advanced Synthesis

A significant challenge in the development of natural product-derived therapeutics, including this compound, has historically been the limited natural supply researchgate.net. This compound is found in Jatropha curcas at very low concentrations, with yields as low as 0.002% from dry roots, severely restricting its availability for extensive research and pharmaceutical manufacturing.

However, recent advancements in total synthesis have largely overcome this limitation. Researchers have successfully achieved the total synthesis of this compound in a highly convergent and efficient 10-step process, utilizing cheap and abundant starting materials nih.govresearchgate.net. This breakthrough has resolved material supply issues, enabling scalable production for comprehensive biological profiling, target identification, and potential clinical studies nih.govresearchgate.net. The synthetic accessibility also facilitates the creation of analogues, which is crucial for improving potency and selectivity through structure-activity relationship (SAR) studies.

Addressing "Undruggable" Targets in Chemical Biology Research

The identification of BRAT1 as a molecular target of this compound represents a significant breakthrough in chemical biology, particularly in the context of "undruggable" targets nih.govresearchgate.net. BRAT1, an oncogenic protein involved in various cancers, was previously considered challenging to target pharmacologically due to the absence of well-defined enzymatic activity or small molecule binding sites nih.govresearchgate.net.

This compound is the first known small-molecule inhibitor of BRAT1, demonstrating that such challenging targets can indeed be modulated by natural products nih.govresearchgate.net. This success provides a compelling precedent and opens new avenues for chemical biology research aimed at other "undruggable" proteins. Future efforts can leverage the structural insights from this compound's interaction with BRAT1 to design novel chemical probes or therapeutic agents for other difficult-to-target proteins, thereby expanding the landscape of druggable targets for various diseases.

Q & A

Basic Research Questions

Q. What experimental methods are employed to determine the molecular structure of Curcusone D?

  • Methodological Answer : this compound's structure is elucidated via a combination of 1D/2D NMR spectroscopy, X-ray crystallography, and quantum chemical calculations of NMR parameters. For example, quantum mechanical simulations (e.g., DP4+ analysis) compare computed and experimental 13C^{13}\text{C} and 1H^{1}\text{H} NMR chemical shifts to validate stereochemistry and ring conformations . Challenges include resolving complex fused-ring systems and distinguishing between structural isomers, as seen in conflicting assignments for Curcusone I/J .

Q. How is this compound’s anticancer activity evaluated in preclinical studies?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or cell viability assays) are conducted using cancer cell lines (e.g., breast cancer cells). Dose-response curves and IC50_{50} values quantify potency. Synergy studies with FDA-approved drugs like etoposide involve combination index calculations (e.g., Chou-Talalay method) to assess additive or synergistic effects .

Q. What are the primary challenges in isolating this compound from natural sources?

  • Methodological Answer : Extraction involves chromatographic techniques (e.g., HPLC, TLC) to separate this compound from structurally similar analogs (e.g., Curcusones A–C). Low natural abundance and instability of diterpenoid skeletons require optimized solvent systems (e.g., methanol-dichloromethane gradients) and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do researchers resolve contradictions in structural assignments of Curcusone derivatives (e.g., Curcusone I/J)?

  • Methodological Answer : Discrepancies between synthetic and natural product NMR data are addressed through:

  • DP4+ probability analysis : Computes statistical confidence for candidate structures by comparing experimental and calculated NMR shifts .
  • Total synthesis : Independent synthesis of proposed structures to validate or refute original assignments .
  • Revisiting 2D NMR data : Re-examining NOESY/ROESY correlations for spatial proximity of protons .

Q. What computational approaches validate the stereochemistry and conformational dynamics of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometries and calculates NMR shielding tensors (e.g., using Gaussian or ORCA software) .
  • Molecular Dynamics (MD) simulations : Explore ring puckering and hydrogen-bonding interactions in solvent environments .
  • J-coupling constant analysis : Experimental 3JHH^3J_{\text{HH}} values are compared to Karplus equation predictions .

Q. How to design experiments to study this compound’s mechanism of action and synergy with chemotherapeutics?

  • Methodological Answer :

  • Target identification : Use proteomics (e.g., affinity chromatography with this compound-conjugated beads) or CRISPR-Cas9 screens to pinpoint molecular targets .
  • Pathway analysis : RNA-seq or western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) or DNA damage responses (e.g., γ-H2AX foci) .
  • In vivo models : Xenograft studies with combinatorial dosing to evaluate tumor regression and toxicity profiles .

Q. How can researchers address inconsistencies in bioactivity data across studies on this compound?

  • Methodological Answer :

  • Standardization of assays : Use common cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize IC50_{50} values .
  • Metabolic stability tests : Evaluate this compound’s half-life in cell culture media to rule out degradation artifacts .
  • Data triangulation : Cross-validate findings using orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .

Data Contradiction and Validation Strategies

  • Case Study : Structural reassignment of Curcusone I/J involved recalculating 13C^{13}\text{C} NMR shifts for 16 candidate isomers. DP4+ analysis assigned a 98.2% probability to the revised structure, highlighting the necessity of computational validation in natural product studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.